The Core Principles of Anion Exchange Chromatography Featuring the AS19 Column: An In-depth Technical Guide
The Core Principles of Anion Exchange Chromatography Featuring the AS19 Column: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles of anion exchange chromatography (AEC), with a specific focus on the application and methodology of the Thermo Scientific™ Dionex™ IonPac™ AS19 column. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are utilizing or considering this powerful analytical technique for the separation and quantification of anions.
Fundamental Principles of Anion Exchange Chromatography
Anion exchange chromatography is a subtype of ion exchange chromatography that separates molecules based on their net negative charge.[1] The core principle lies in the reversible electrostatic interaction between negatively charged analytes (anions) and a positively charged stationary phase.[1]
The stationary phase in AEC consists of an inert, porous support matrix to which positively charged functional groups are covalently attached.[1] Common functional groups include quaternary ammonium and diethylaminoethyl (DEAE).[1] These fixed positive charges create an ion-exchange resin that attracts and binds anions from the mobile phase under conditions of low ionic strength.[1]
Separation is achieved by selectively eluting the bound anions. This is typically accomplished in two primary ways:
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Increasing the Ionic Strength of the Mobile Phase: By introducing a mobile phase with a higher concentration of competing anions (e.g., chloride or hydroxide ions), the bound analytes are displaced from the stationary phase and eluted from the column. Analytes with a lower net negative charge will elute earlier, while those with a higher charge density will be retained more strongly and elute later.
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Altering the pH of the Mobile Phase: Changing the pH of the mobile phase can alter the net charge of the analytes. For instance, decreasing the pH can lead to the protonation of some anionic groups on the analyte, reducing its overall negative charge and causing it to elute from the column.
The choice of stationary phase, mobile phase composition, pH, and elution method are critical parameters that are optimized to achieve the desired separation of a complex mixture of anions.
Figure 1: Principle of Anion Exchange Chromatography.
The Dionex IonPac AS19 Column: A Technical Overview
The Dionex IonPac AS19 column is a high-capacity, hydroxide-selective anion exchange column specifically designed for the analysis of oxyhalides and common inorganic anions.[2] It is particularly well-suited for the determination of trace levels of bromate in drinking water, a toxic byproduct of ozone disinfection.[3] The AS19 column meets the performance requirements of U.S. EPA Methods 300.0 and 300.1.[2]
The stationary phase of the AS19 column consists of a novel hyperbranched anion-exchange condensation polymer electrostatically attached to the surface of a wide-pore polymeric substrate.[2] This advanced polymer technology provides high capacity and optimized selectivity for bromate and other oxyhalides.[2]
Key Specifications and Features
| Feature | Specification | Reference |
| Column Type | Hydroxide-Selective Anion Exchange | [2] |
| Functional Group | Quaternary Ammonium | [4] |
| Capacity | 240 µeq per 4 x 250 mm column | [2][4] |
| pH Stability | 0 - 14 | [4] |
| Maximum Pressure | 4000 psi (276 bar) | [4] |
| Organic Solvent Compatibility | Compatible with common organic solvents | [2][4] |
| Operating Temperature | Optimized for 30 °C | [2][4] |
Available Column Dimensions
The Dionex IonPac AS19 is available in various formats to support a range of flow rates from capillary to analytical.[2]
| Column Type | Dimensions | Part Number (P/N) |
| Analytical Column | 4 x 250 mm | 062885 |
| Analytical Column | 2 x 250 mm | 062886 |
| Capillary Column | 0.4 x 250 mm | 072064 |
| Guard Column | 4 x 50 mm | 062887 |
| Guard Column | 2 x 50 mm | 062888 |
| Capillary Guard Column | 0.4 x 50 mm | 072065 |
Experimental Protocols
The following sections outline generalized experimental protocols for the analysis of anions using the Dionex IonPac AS19 column, based on established methods such as U.S. EPA 300.0 and 300.1.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
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Filtration: For aqueous samples, filter through a 0.45 µm syringe filter to remove particulate matter. Discard the first few milliliters of the filtrate to ensure the filter is conditioned.
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Preservation: The preservation method depends on the target analytes. For the analysis of chlorite, which is unstable, samples should be analyzed as soon as possible. If immediate analysis is not possible, preservation with ethylenediamine (EDA) solution may be required. For most other common anions, refrigeration at 4°C is sufficient.
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Dilution: If the concentration of any anion is expected to be high, dilute the sample with deionized water to bring it within the calibrated range of the instrument and to avoid column overloading.
Standard Preparation
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Stock Standards: Prepare individual stock standard solutions of each target anion (e.g., 1000 mg/L) by dissolving the appropriate salt in deionized water.
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Working Standards: Prepare a series of mixed working standards by diluting the stock solutions with deionized water. The concentration range of the working standards should bracket the expected concentration of the anions in the samples.
Chromatographic Conditions
The following table provides typical chromatographic conditions for the analysis of common anions and oxyhalides using a 4 x 250 mm Dionex IonPac AS19 column. These conditions can be adapted for other column dimensions by adjusting the flow rate accordingly.
| Parameter | Condition |
| Column | Dionex IonPac AG19 Guard (4 x 50 mm) + Dionex IonPac AS19 Analytical (4 x 250 mm) |
| Eluent | Potassium Hydroxide (KOH) Gradient |
| Eluent Source | Reagent-Free™ IC (RFIC™) system with Eluent Generation (EG) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 1000 µL (depending on the application and required sensitivity) |
| Temperature | 30 °C |
| Detection | Suppressed Conductivity |
| Suppressor | Dionex Anion Self-Regenerating Suppressor (ASRS™ 300) or similar |
Example Gradient Profile for Oxyhalides and Common Anions:
| Time (min) | Eluent Concentration (mM KOH) |
| 0.0 | 10 |
| 10.0 | 10 |
| 25.0 | 45 |
| 30.0 | 45 |
Note: This is an example gradient. The optimal gradient profile may vary depending on the specific analytes and sample matrix.
Figure 2: General Experimental Workflow for Anion Analysis.
Quantitative Data and Performance
The Dionex IonPac AS19 column provides excellent separation and sensitivity for a wide range of anions. The following tables summarize typical retention times and method detection limits (MDLs) obtained under various conditions.
Typical Retention Times
The retention times of anions are dependent on the specific chromatographic conditions, including the eluent gradient, flow rate, and column dimensions. The following table provides an example of retention times for common anions and oxyhalides using a gradient elution on a 4 x 250 mm AS19 column.
| Analyte | Retention Time (min) |
| Fluoride | ~3.5 |
| Chlorite | ~5.0 |
| Bromate | ~6.0 |
| Chloride | ~7.5 |
| Nitrite | ~8.5 |
| Chlorate | ~11.0 |
| Bromide | ~12.5 |
| Nitrate | ~13.5 |
| Carbonate | ~15.0 |
| Sulfate | ~17.0 |
| Phosphate | ~19.0 |
Note: These are approximate retention times and may vary between systems and with different gradient profiles.
Method Detection Limits (MDLs)
The high capacity and selectivity of the AS19 column, particularly when used with a hydroxide eluent and suppressed conductivity detection, allow for very low detection limits.
| Analyte | Method Detection Limit (µg/L) |
| Chlorite | 0.5 - 1.0 |
| Bromate | 0.1 - 0.5 |
| Chlorate | 0.5 - 1.0 |
| Nitrite | 0.5 - 1.0 |
| Bromide | 0.5 - 1.0 |
Note: MDLs are highly dependent on the instrument configuration, injection volume, and sample matrix.
Conclusion
The Dionex IonPac AS19 column, in conjunction with the principles of anion exchange chromatography, offers a robust and sensitive solution for the separation and quantification of a wide range of inorganic anions and oxyhalides. Its high capacity and optimized selectivity make it particularly suitable for challenging applications, such as the trace analysis of bromate in drinking water. By understanding the fundamental principles of AEC and following well-defined experimental protocols, researchers and scientists can leverage the capabilities of the AS19 column to achieve accurate and reliable results in their analytical endeavors.
